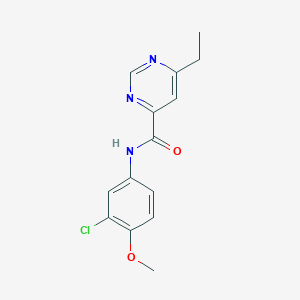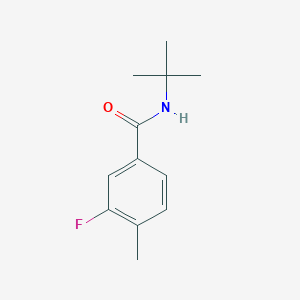![molecular formula C18H22N6O B15116133 3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B15116133.png)
3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole is a complex organic compound with a unique structure that combines several heterocyclic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole involves multiple steps, including the formation of the cyclopenta[d]pyrimidine and pyrrolo[3,4-c]pyrrole rings. The key steps typically involve:
Cyclization Reactions: Formation of the cyclopenta[d]pyrimidine ring through cyclization of appropriate precursors under acidic or basic conditions.
Pyrrole Formation: Synthesis of the pyrrolo[3,4-c]pyrrole ring via condensation reactions.
Coupling Reactions: Coupling of the cyclopenta[d]pyrimidine and pyrrolo[3,4-c]pyrrole intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine Derivatives: Compounds with similar pyrimidine rings.
Pyrrole Derivatives: Compounds containing pyrrole rings.
Pyrazole Derivatives: Compounds with pyrazole rings.
Uniqueness
What sets 3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole apart is its unique combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C18H22N6O |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C18H22N6O/c1-11-20-15-4-2-3-14(15)17(21-11)23-7-12-9-24(10-13(12)8-23)18(25)16-5-6-19-22-16/h5-6,12-13H,2-4,7-10H2,1H3,(H,19,22) |
Clé InChI |
SZXUTKQYNSMLNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)C5=CC=NN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(oxolan-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15116063.png)

![6-(1H-pyrazol-1-yl)-N-[(1r,4r)-4-methylcyclohexyl]pyrimidin-4-amine](/img/structure/B15116072.png)
![2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15116075.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B15116080.png)
![1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine](/img/structure/B15116084.png)
![[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B15116086.png)
![5-chloro-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B15116101.png)
![N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B15116108.png)
![3-bromo-N-[(1-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B15116117.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15116118.png)
![5-Chloro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15116125.png)

